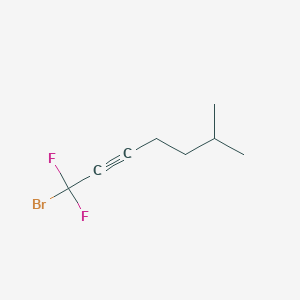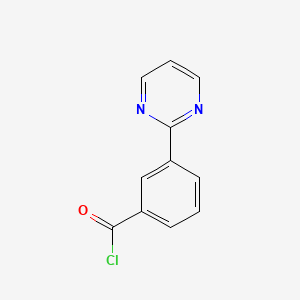
1-Bromo-1,1-difluoro-6-methylhept-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,1-difluoro-6-methylhept-2-yne is an organic compound with the molecular formula C8H11BrF2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a hept-2-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne can be synthesized through a multi-step process involving the reaction of 5-methyl-1-hexyne with dibromodifluoromethane. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The general synthetic route involves:
Starting Material: 5-methyl-1-hexyne.
Reagent: Dibromodifluoromethane.
Catalyst: A suitable catalyst such as palladium or copper.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the compound’s high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the hept-2-yne backbone can participate in addition reactions with halogens or hydrogen.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of azides or thiols.
Addition: Formation of dihalides or alkanes.
Oxidation: Formation of ketones.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
1-Bromo-1,1-difluoro-6-methylhept-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-1,1-difluoro-6-methylhept-2-yne involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction .
Comparaison Avec Des Composés Similaires
1-Bromo-1,1-difluoro-2-heptyne: Similar structure but different position of the triple bond.
1-Bromo-1,1-difluoro-3-methylhept-2-yne: Similar structure but different position of the methyl group.
1-Bromo-1,1-difluoro-4-methylhept-2-yne: Similar structure but different position of the methyl group.
Uniqueness: 1-Bromo-1,1-difluoro-6-methylhept-2-yne is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in synthetic chemistry and medicinal research .
Propriétés
Numéro CAS |
877080-72-3 |
|---|---|
Formule moléculaire |
C8H11BrF2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
1-bromo-1,1-difluoro-6-methylhept-2-yne |
InChI |
InChI=1S/C8H11BrF2/c1-7(2)5-3-4-6-8(9,10)11/h7H,3,5H2,1-2H3 |
Clé InChI |
YHCUKIOLEAXJAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC#CC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)

![1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12604821.png)
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)

![2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B12604830.png)

![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)



![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)

